4-Cyclopropyl-6-methoxypyrimidin-2-amine
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Overview
Description
4-Cyclopropyl-6-methoxypyrimidin-2-amine is a heterocyclic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-Cyclopropyl-6-methoxypyrimidin-2-amine typically involves several steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Chemical Reactions Analysis
Scientific Research Applications
4-Cyclopropyl-6-methoxypyrimidin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of 4-Cyclopropyl-6-methoxypyrimidin-2-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. For example, similar pyrimidine derivatives have been shown to inhibit enzymes such as Aurora kinase A, which plays a role in cell cycle regulation and cancer progression .
Comparison with Similar Compounds
4-Cyclopropyl-6-methoxypyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: This compound has a similar structure but different substituents, leading to different chemical and biological properties.
4-Cyclopropyl-6-methyl-2-pyrimidinamine: Another similar compound with a methyl group instead of a methoxy group, which affects its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
IUPAC Name |
4-cyclopropyl-6-methoxypyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-7-4-6(5-2-3-5)10-8(9)11-7/h4-5H,2-3H2,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYQFBWAJFVDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C2CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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